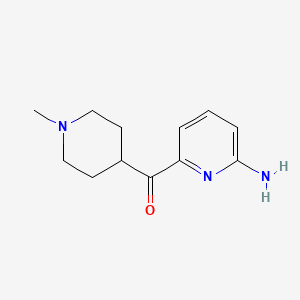

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Description

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS No. 613678-03-8) is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 6-position and a 1-methylpiperidin-4-yl carbonyl moiety at the 2-position. This structure combines aromatic and aliphatic amine functionalities, making it a versatile intermediate in medicinal chemistry. Notably, it serves as a key precursor in synthesizing selective serotonin receptor agonists, such as Lasmiditan (a 5-HT1F agonist approved for acute migraine treatment) . The compound’s amino group enhances hydrogen-bonding interactions with biological targets, while the 1-methylpiperidine moiety contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name |

(6-aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10/h2-4,9H,5-8H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTJVIIEHKBRPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464746 | |

| Record name | (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613678-03-8 | |

| Record name | (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Summary

The preparation of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone typically involves the following key steps:

Step 1: Synthesis of 1-methylpiperidine-4-carboxylic acid

This is achieved by transfer hydrogenation of piperidine-4-carboxylic acid using formaldehyde under catalytic conditions (palladium on charcoal or platinum catalyst) at ambient pressure and elevated temperature (~90-95°C). The product is then converted to its hydrochloride salt using hydrochloric acid.Step 2: Conversion to N,N-diethyl-1-methylpiperidine-4-carboxamide

The hydrochloride salt from Step 1 is reacted with thionyl chloride and diethylamine at 60±5°C to form the corresponding carboxamide. This step is critical for introducing the amide functionality.Step 3: Formation of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide

This intermediate is synthesized via a Grignard reaction involving 2,6-dibromopyridine and the carboxamide intermediate. The Grignard reagent used is typically isopropylmagnesium chloride/lithium chloride (Turbo Grignard), which allows the reaction to proceed at ambient temperature (18-25°C), avoiding cryogenic conditions.Step 4: Amination to this compound

The brominated intermediate is converted to the amino compound by reaction with ammonia in the presence of copper(I) oxide catalyst (>0.02 wt %) at temperatures below 80°C (preferably ~70°C). This catalytic amination avoids product discoloration and yields a white crystalline product.

Detailed Reaction Conditions and Yields

Mechanistic and Practical Considerations

Transfer Hydrogenation : This method uses formaldehyde as a hydrogen donor instead of gaseous hydrogen, which simplifies the setup and improves safety. The presence of acid and water facilitates the reaction.

Grignard Reagent Choice : The use of Turbo Grignard reagent (isopropylmagnesium chloride/lithium chloride) is advantageous over traditional lithium reagents like butyllithium because it operates at ambient temperature, reducing equipment costs and improving safety.

Catalytic Amination : Copper(I) oxide catalysis at controlled temperatures (<80°C) is critical to prevent discoloration of the product, which can affect purity and downstream applications. Lower catalyst loading and temperature optimize product quality.

Salt Formation : The final product can be isolated as a free base or converted into pharmaceutically acceptable salts (e.g., hemisuccinate salt) by reaction with acids such as succinic acid in ethanol, improving crystallinity and stability.

Research Findings and Data Summary

The process described in patent US8697876B2 and related patent applications provides a robust, scalable method for synthesizing this compound with high purity and yield.

The use of copper(I) oxide catalysis for amination is a key innovation that improves product quality by minimizing discoloration, which is a common issue in aromatic amination reactions.

The Grignard methodology for intermediate formation is preferred industrially due to milder conditions and better control over reaction parameters.

The overall synthetic route is amenable to scale-up and has been demonstrated with yields exceeding 90% in key steps, indicating its suitability for pharmaceutical intermediate production.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Temperature Range | Catalyst/Notes | Yield/Outcome |

|---|---|---|---|---|

| Transfer hydrogenation of piperidine-4-carboxylic acid | Formaldehyde, Pd/C or Pt, formic acid, water | Ambient to 95°C | Transfer hydrogenation catalyst | High yield of 1-methylpiperidine-4-carboxylic acid hydrochloride salt |

| Conversion to carboxamide | Thionyl chloride, diethylamine, methylene chloride, toluene | 40-60°C | - | ~93% yield reported |

| Grignard reaction to bromopyridinyl methanone | 2,6-Dibromopyridine, isopropylmagnesium chloride/lithium chloride | Ambient (18-25°C) | Turbo Grignard reagent | Efficient, avoids cryogenic conditions |

| Catalytic amination to amino compound | Ammonia, copper(I) oxide (>0.02 wt %), hydrobromide salt | 60-70°C | Copper(I) oxide catalyst | White crystalline product, high purity |

Chemical Reactions Analysis

Amide Formation with Acid Chlorides

The compound reacts with 2,4,6-trifluorobenzoyl chloride to form 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)-pyridin-2-yl]benzamide , a critical step in synthesizing migraine therapeutics like lasmiditan .

Reaction Conditions :

- Solvent : Chlorobenzene

- Temperature : 100°C

- Duration : 4 hours

- Product Isolation : Cooling followed by acetonitrile addition and filtration yields the hydrochloride salt .

Mechanism : Nucleophilic acyl substitution, where the primary amine attacks the electrophilic carbonyl carbon of the acid chloride.

| Reagent | Product | Yield | Key Conditions |

|---|---|---|---|

| 2,4,6-Trifluorobenzoyl chloride | Benzamide derivative (HCl salt) | High | 100°C, chlorobenzene |

Salt Formation with Succinic Acid

The compound forms a hemisuccinate salt to enhance solubility and stability for pharmaceutical formulations .

Process :

- Reagents : Succinic acid, ethanol

- Conditions : Heating in ethanol followed by crystallization.

- Outcome : White crystalline solid with improved physicochemical properties .

Application : Critical for drug formulation, ensuring bioavailability in active pharmaceutical ingredients (APIs) .

Palladium-Catalyzed Coupling Reactions

The amino group participates in cross-coupling reactions under catalytic conditions, enabling C–N bond formation .

Example Reaction :

- Reagents : 2,4,6-Trifluorobenzamide, Pd(OAc)₂, Xantphos ligand

- Conditions :

Outcome : Efficient conversion to 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)-pyridin-2-yl]benzamide with residual starting material ≤0.1% by HPLC .

Comparative Reactivity with Analogues

The compound’s reactivity differs from halogenated analogues due to the electron-donating amino group:

Stability Under Synthetic Conditions

- Thermal Stability : Stable at temperatures ≤100°C in chlorobenzene .

- pH Sensitivity : Forms stable dihydrochloride salts under acidic conditions (e.g., HCl) .

- Oxidative/Reductive Resistance : No reported degradation under standard oxidative/reductive conditions in synthesis .

Industrial-Scale Optimization

Large-scale processes emphasize:

- Catalyst Efficiency : >0.02 wt% Cu₂O reduces reaction temperature (70°C vs. 80°C), minimizing side reactions .

- Solvent Recovery : n-Butanol and methyl-tert-butyl ether are recycled to reduce waste .

- Purity Control : Karl-Fischer analysis ensures water content ≤0.3% in intermediates .

This compound’s versatility in amide formation, salt derivation, and catalytic coupling underpins its role in synthesizing high-value pharmaceuticals. Its optimized reactivity profile and stability make it indispensable in industrial drug development pipelines.

Scientific Research Applications

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone has several scientific research applications:

Migraine Treatment: It is used in the synthesis of pyridinoylpiperidine derivatives, which act as 5-HT1F agonists for treating and preventing migraines.

Inhibitors of Myeloperoxidase: Derivatives of this compound have been studied for their potential to inhibit myeloperoxidase, an enzyme involved in inflammatory responses.

Corrosion Inhibition: Similar compounds have been explored for corrosion inhibition on mild steel in acidic solutions.

Antibacterial Activity: Novel compounds structurally similar to this compound have been synthesized and characterized for their antibacterial activity.

Mechanism of Action

The mechanism of action of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone involves its interaction with specific molecular targets and pathways:

5-HT1F Agonists: The compound acts as an agonist for the 5-HT1F receptor, which is involved in the treatment of migraines.

Myeloperoxidase Inhibition: By inhibiting myeloperoxidase, the compound can reduce inflammatory responses.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Pharmacological Selectivity

- Amino vs. Bromo Substituents: The amino group in the target compound enables hydrogen bonding with 5-HT1F receptors, achieving >90-fold selectivity over 5-HT1A/1D receptors. Bromo analogues lack this interaction and are inactive in serotonin receptor assays .

- Piperidine Methylation : The 1-methyl group in the target compound reduces metabolic oxidation compared to unmethylated derivatives (e.g., CAS 416852-20-5), enhancing pharmacokinetic stability .

Physicochemical Properties

- Solubility: The amino group in the target compound improves aqueous solubility (logP ~1.2) compared to brominated analogues (logP ~2.8) .

- Melting Points : Hydrochloride salts (e.g., CAS 416852-20-5) exhibit higher melting points (>250°C) due to ionic interactions, whereas free bases melt at lower temperatures (~150–180°C) .

Biological Activity

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, also known as a dihydrochloride salt, is a compound with significant biological activity. Its chemical structure, characterized by a pyridine and piperidine moiety, suggests potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- IUPAC Name : this compound dihydrochloride

- CAS Number : 613678-10-7

- Molecular Formula : C12H19Cl2N3O

- Molecular Weight : 292.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to reduced tumor growth in cancer models.

- Receptor Modulation : It exhibits affinity for certain receptors that are pivotal in neurotransmission and cellular signaling.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens.

Biological Activity Overview

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound on various cancer cell lines, including breast and colon cancer. The compound demonstrated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity and PARP cleavage.

Case Study 2: Antimicrobial Properties

Research on the antimicrobial activity of this compound revealed effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL. This suggests potential use in treating infections caused by resistant strains.

Case Study 3: Neuropharmacological Effects

In vivo studies on rodent models indicated that the compound may enhance cognitive function by modulating neurotransmitter levels, particularly serotonin and dopamine. Behavioral tests showed improved memory and learning capabilities in treated animals compared to controls.

Q & A

Q. What are the optimal synthetic routes for (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone?

Methodological Answer: The compound can be synthesized via reductive amination or condensation reactions. For example, sodium borohydride in methanol/acetic acid mixtures is effective for reducing imine intermediates, as demonstrated in analogous piperidine-pyridine hybrids . Key steps include:

- Amine activation : Use of borane-THF complexes to stabilize intermediates.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol.

- Yield optimization : Reaction temperature control (0–25°C) to minimize side products.

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer: Standard analytical workflows include:

- HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients (retention time ~8–12 min).

- NMR : Focus on pyridine C-H signals (δ 8.1–8.5 ppm) and piperidine methyl protons (δ 1.2–1.5 ppm) for structural validation .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 246.1702).

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store under inert gas (argon) at –20°C in amber glass vials. Avoid aqueous solutions unless buffered at pH 4–6, as the amine group may degrade under alkaline conditions . Monitor stability via periodic HPLC analysis.

Advanced Research Questions

Q. How can researchers resolve ambiguities in spectroscopic data caused by tautomerism or conformational flexibility?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Map coupling between pyridine and piperidine protons to confirm spatial proximity .

- Variable-temperature NMR : Identify dynamic rotational barriers in the piperidine ring.

- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict dominant tautomers and compare with experimental spectra .

Q. What strategies mitigate cytotoxicity during in vitro biological assays?

Methodological Answer:

- Dose optimization : Conduct MTT assays across 0.1–100 µM ranges to establish IC50 values.

- Structural analogs : Replace the 1-methylpiperidine group with azetidine or morpholine to reduce membrane disruption .

- Chelation studies : Add EDTA (1–5 mM) to media to counter metal-binding by the pyridine moiety, which may cause oxidative stress .

Q. How can conflicting toxicity data from different studies be reconciled?

Methodological Answer:

- Assay standardization : Compare protocols for metabolic activation (e.g., S9 liver fractions vs. no activation) .

- Impurity profiling : Use LC-MS to identify batch-specific contaminants (e.g., residual borate from synthesis) .

- Species-specific metabolism : Test hepatocyte models (human vs. rodent) to account for cytochrome P450 variability .

Experimental Design and Data Analysis

Q. How to design a study assessing environmental persistence of this compound?

Methodological Answer:

- OECD 301F test : Measure biodegradation in activated sludge over 28 days .

- Multi-compartment modeling : Use EPI Suite to predict log Kow (estimated ~1.8) and soil adsorption coefficients .

- Analytical endpoints : LC-MS/MS quantification in water (LOD 0.1 ppb) and soil extracts .

Q. What statistical approaches are appropriate for analyzing dose-response contradictions in enzyme inhibition assays?

Methodological Answer:

- Non-linear regression : Fit data to Hill-Langmuir models to compare cooperativity (nH values).

- ANOVA with post-hoc tests : Identify outliers in triplicate datasets (e.g., Grubbs’ test).

- Resampling methods : Bootstrap EC50 confidence intervals to assess reproducibility .

Mechanistic and Structural Studies

Q. How to elucidate the role of the 6-amino group in target binding?

Methodological Answer:

- Isosteric replacement : Synthesize 6-nitro or 6-cyano analogs and compare binding kinetics via SPR .

- X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to identify H-bond interactions.

- Alanine scanning mutagenesis : Modify residues in the target’s binding pocket to assess critical contacts .

Q. What computational methods predict metabolic hotspots for this compound?

Methodological Answer:

- CYP450 docking : Use AutoDock Vina to model interactions with CYP3A4/2D6 isoforms .

- MetaSite : Predict phase I metabolites (e.g., N-demethylation at piperidine) .

- MD simulations : Track solvent accessibility of the amino group to prioritize labile sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.